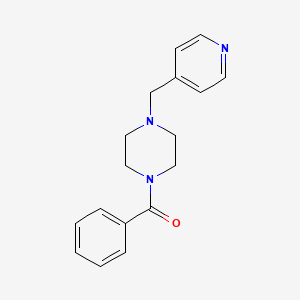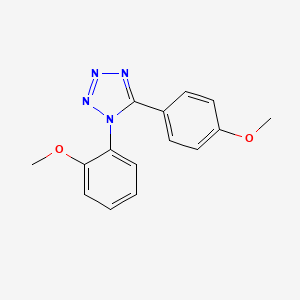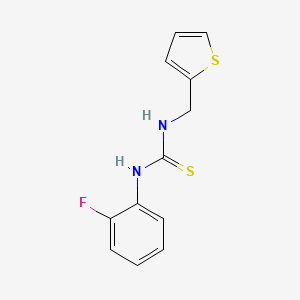![molecular formula C15H21ClN2O2 B5728597 N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide, commonly known as VUF-6002, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
VUF-6002 acts as a PAM of mGluR5, which means that it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This leads to the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways. The activation of these pathways can modulate synaptic plasticity, neuronal survival, and inflammatory responses.
Biochemical and Physiological Effects
The activation of mGluR5 by VUF-6002 has been shown to have several biochemical and physiological effects. It can enhance long-term potentiation (LTP), a process that underlies learning and memory, and can also improve synaptic plasticity. Moreover, VUF-6002 can reduce neuroinflammation and oxidative stress, which are implicated in several neurological and psychiatric disorders. It can also increase the release of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using VUF-6002 in lab experiments is its high selectivity for mGluR5, which reduces the risk of off-target effects. It is also highly potent, which means that lower doses can be used to achieve the desired effect. However, one of the main limitations of using VUF-6002 is its poor solubility in water, which can make it challenging to administer in vivo. Moreover, its pharmacokinetic properties, such as its half-life and bioavailability, need to be further optimized to improve its efficacy and safety.
Orientations Futures
Can provide new opportunities for drug discovery and the development of more effective treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of VUF-6002 involves several steps, including the preparation of 5-chloro-2-nitroaniline, which is then reduced to 5-chloro-2-aminophenyl using hydrogen gas and palladium on carbon. The resulting compound is then reacted with 4-morpholinecarboxylic acid to form the intermediate product, which is further reacted with 3-methylbutanoyl chloride to obtain the final product, VUF-6002.
Applications De Recherche Scientifique
VUF-6002 has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to enhance the activity of mGluR5, which plays a crucial role in regulating glutamatergic neurotransmission, synaptic plasticity, and neuroinflammation. Moreover, VUF-6002 has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11(2)9-15(19)17-13-10-12(16)3-4-14(13)18-5-7-20-8-6-18/h3-4,10-11H,5-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGKWVRSUAQJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)


![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)

![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)



